molecular formula C3H11NNa2O8P2 B000452 Pamidronate disodium CAS No. 57248-88-1

Pamidronate disodium

Cat. No.: B000452
CAS No.: 57248-88-1
M. Wt: 297.05 g/mol
InChI Key: TVQNUQCYOOJTMK-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Pamidronate disodium primarily targets the osteoclasts, which are cells that break down bone tissue . The drug’s main role is to inhibit the activity of these osteoclasts, thereby reducing bone resorption .

Mode of Action

This compound works by binding to calcium phosphate (hydroxyapatite) crystals in bone and may directly block the dissolution of this mineral component of bone . In vitro studies suggest that the inhibition of osteoclast activity contributes to the inhibition of bone resorption .

Biochemical Pathways

This compound, a nitrogen-containing bisphosphonate, is known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway, such as farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1 . The lack of prenylation of these proteins interferes with their function, leading to apoptosis .

Pharmacokinetics

After administration, an overall mean of 46% of the drug was excreted unchanged in the urine within 120 hours . The drug’s bioavailability is influenced by renal function, with lower excretion observed in patients with renal dysfunction .

Result of Action

The principal pharmacologic action of this compound is the inhibition of bone resorption . This results in the strengthening of bones by preventing the loss of calcium, thereby reducing high levels of calcium in the blood . In Paget’s disease of bone, this compound works on bones to make them stronger and help prevent bone thickening .

Biochemical Analysis

Biochemical Properties

Pamidronate disodium interacts with various biomolecules in the body. It is known to inhibit osteoclast-mediated bone loss . It binds to hydroxyapatite crystals in bone, directly blocking the dissolution of this mineral component of bone . This interaction with hydroxyapatite is a key aspect of its biochemical role .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits osteoclast activity, contributing to the inhibition of bone resorption . In cancer patients, it has been shown to reduce bone pain and the need for supplemental analgesic therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to hydroxyapatite in bone, which may directly block the dissolution of this mineral component of bone . It is also known to induce apoptosis of hematopoietic tumor cells by inhibiting components of the mevalonate pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, it has been found to inhibit bone resorption without inhibiting bone formation and mineralization .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving dogs, it was found that this compound could completely prevent or reverse osteoarthritic subchondral bone loss and cartilage surface erosion .

Metabolic Pathways

This compound is involved in the metabolic pathway related to bone resorption. It is not metabolized in vivo and is exclusively eliminated by renal excretion .

Transport and Distribution

After administration, this compound is rapidly eliminated from the circulatory system and primarily distributed in the bones, liver, spleen, and tracheal cartilage . It can remain in bone tissue for a long period .

Subcellular Localization

This compound is primarily localized in the bone where it binds to hydroxyapatite . This binding to bone mineral allows it to exert its effects on bone resorption and osteoclast activity .

Preparation Methods

Pamidronate disodium is synthesized through a series of chemical reactions. The preparation involves the following steps:

For industrial production, this compound is typically prepared by dissolving pamidronic acid in water, adding sodium hydroxide, and then lyophilizing the solution to obtain a dry powder .

Chemical Reactions Analysis

Pamidronate disodium undergoes several types of chemical reactions:

Common reagents used in these reactions include water, sodium hydroxide, and various metal ions. The major products formed depend on the specific reaction conditions but typically involve the formation of stable complexes or hydrolyzed products .

Properties

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis.

CAS No.

57248-88-1

Molecular Formula

C3H11NNa2O8P2

Molecular Weight

297.05 g/mol

IUPAC Name

disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;hydrate

InChI

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2

InChI Key

TVQNUQCYOOJTMK-UHFFFAOYSA-L

SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na+]

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+]

melting_point

254-262

57248-88-1

physical_description

Solid

Pictograms

Irritant; Health Hazard

Related CAS

40391-99-9 (Parent)

solubility

1.58e+01 g/L

Synonyms

(3-amino-1-hydroxypropylidene)-1,1-biphosphonate
1 Hydroxy 3 aminopropane 1,1 diphosphonic acid
1-hydroxy-3-aminopropane-1,1-diphosphonic acid
AHPrBP
amidronate
Amino 1 hydroxypropane 1,1 diphosphonate
amino-1-hydroxypropane-1,1-diphosphonate
aminohydroxypropylidene diphosphonate
aminopropanehydroxydiphosphonate
Aredia
pamidronate
pamidronate calcium
pamidronate disodium
pamidronate monosodium
Pamidronic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pamidronate Disodium is a nitrogen-containing bisphosphonate that acts as a potent inhibitor of bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly in areas of high bone turnover. [] This binding inhibits osteoclast activity, the cells responsible for bone resorption. [, , , , ]

A: By inhibiting osteoclast activity, this compound reduces bone turnover, leading to decreased release of calcium from bone into the blood. [, ] This mechanism makes it an effective treatment for hypercalcemia of malignancy. [, ] Additionally, it can reduce bone pain and skeletal-related events associated with bone metastases. [, , , , , , ]

A: The molecular formula of this compound is C3H9NO7P2Na2. []

ANone: The molecular weight of this compound is 299.05 g/mol.

A: Yes, research has shown that incorporating this compound into electrospun polycaprolactone scaffolds enhances their hydrophilicity and mechanical properties. [] This finding suggests a potential application in developing improved bone regenerative scaffolds.

A: Studies using high-performance liquid chromatography (HPLC) have demonstrated that this compound injection remains stable under stress-testing conditions, including exposure to strong light, high temperature, and high humidity. []

A: this compound is administered intravenously. [, ] It undergoes negligible biodegradation and is eliminated exclusively through renal excretion. []

A: Research indicates that while this compound elimination is slower in patients with impaired renal function, dose adjustment is generally unnecessary. [] This is because successive doses are typically spaced weeks apart, minimizing the risk of plasma accumulation.

A: Preclinical studies have utilized a variety of animal models, including a rabbit osteoporosis model induced by hydrochloric dexamethasone. [] These models help evaluate the therapeutic efficacy of this compound in osteoporosis and other bone-related conditions.

A: Yes, this compound has demonstrated efficacy in managing polyostotic fibrous dysplasia, particularly in the proximal femur. [] It has also been successfully used in a canine case to treat hypercalcemia caused by calcipotriene toxicosis. []

A: Researchers have investigated the incorporation of this compound into freeze-dried powder injections. [] This formulation strategy aims to enhance the stability and potentially improve the delivery of the drug.

A: High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used technique for determining the content of this compound and its impurities in pharmaceutical preparations. [, , ] This method provides high sensitivity and specificity, making it suitable for quality control purposes.

A: Zoledronic Acid, another bisphosphonate, has been compared to this compound in various studies. While both demonstrate efficacy in managing hypercalcemia of malignancy and bone pain, Zoledronic Acid exhibits higher potency, requiring less frequent administration. [, , , , ]

A: Yes, studies have explored using Samarium-153-EDTMP, a radiopharmaceutical, in conjunction with or as an alternative to this compound for managing bone metastases pain. [, , ] Results indicate comparable efficacy, though the combination may offer an advantage in specific cases.

A: Continued research, including randomized controlled trials with longer follow-up periods, is essential to assess the long-term safety and efficacy of this compound across various indications. [] Investigating its potential in combination with other therapeutic agents and exploring novel drug delivery systems are also important research avenues. [, , ]

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